molecular formula C12H8BrNO6 B8188009 6-Bromo-8-nitro-4-oxo-4H-chromene-2-carboxylic acid ethyl ester

6-Bromo-8-nitro-4-oxo-4H-chromene-2-carboxylic acid ethyl ester

Cat. No.: B8188009
M. Wt: 342.10 g/mol
InChI Key: YYOJELXHNYZRCZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-nitro-4-oxo-4H-chromene-2-carboxylic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The nitro group at the 8-position can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Esterification: The carboxylic acid group at the 2-position can be esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-8-nitro-4-oxo-4H-1-benzopyran-2-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Sodium alkoxide or amine in an appropriate solvent like ethanol or dimethylformamide (DMF).

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Ethyl 6-bromo-8-amino-4-oxo-4H-1-benzopyran-2-carboxylate.

    Substitution: Ethyl 6-substituted-8-nitro-4-oxo-4H-1-benzopyran-2-carboxylate.

    Hydrolysis: 6-bromo-8-nitro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

Scientific Research Applications

Ethyl 6-bromo-8-nitro-4-oxo-4H-1-benzopyran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-8-nitro-4-oxo-4H-chromene-2-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can participate in halogen bonding with target proteins.

Comparison with Similar Compounds

Ethyl 6-bromo-8-nitro-4-oxo-4H-1-benzopyran-2-carboxylate can be compared with other benzopyran derivatives such as:

    Ethyl 8-amino-6-bromo-4-oxo-4H-1-benzopyran-2-carboxylate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

    6-bromo-4-oxo-4H-1-benzopyran-2-carboxylic acid: Lacks the ethyl ester and nitro group, resulting in different chemical properties and applications.

    8-nitro-4-oxo-4H-1-benzopyran-2-carboxylic acid:

The uniqueness of 6-Bromo-8-nitro-4-oxo-4H-chromene-2-carboxylic acid ethyl ester lies in the combination of functional groups that confer specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 6-bromo-8-nitro-4-oxochromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO6/c1-2-19-12(16)10-5-9(15)7-3-6(13)4-8(14(17)18)11(7)20-10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOJELXHNYZRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the process described in example 1 (point A), starting from 5-bromo-2-hydroxy-3-nitroacetophenone and diethyl oxalate, the title compound was prepared, which was purified by crystallization in tetrahydrofuran:ethanol mixtures (77% yield).
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